![molecular formula C10H14O3 B1658081 (1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione CAS No. 595-31-3](/img/structure/B1658081.png)
(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
Vue d'ensemble
Description
“(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione” is a compound that has been synthesized from the commercially available monoterpene carvone . The transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
Synthesis Analysis
The synthesis of this compound involves a regio and diastereoselective strategy. This strategy has been developed for the synthesis of complex bicyclo [3.2.1]octane scaffolds from the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via intramolecular 1,3-dipolar nitrone cycloaddition reaction .Molecular Structure Analysis
The molecular formula of “this compound” is C10H14O3 . Its molecular weight is 182.221 .Chemical Reactions Analysis
The key features of the chemical reactions involved in the synthesis of this compound are an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 182.221 . More detailed properties are not available in the search results.Applications De Recherche Scientifique
Crystal Structure Analysis
Research on compounds like "(1R,5S)-1,8,8-Trimethyl-3-azabicylo[3.2.1]octane-2,4-dione" highlights the use of crystallographic techniques to understand molecular structures. These studies involve characterizing compounds by IR, EA, ES-MS, 1H NMR, 13C NMR, and X-ray diffraction techniques, providing insights into their three-dimensional arrangements and potential intermolecular interactions, such as hydrogen bonding and weak C-H…O interactions (Wei Huang et al., 2004).
Synthetic Chemistry Applications
Derivatives of bicyclic structures, such as "8-oxabicyclo[3.2.1]octanes" and "2,7-dioxatricyclo[4.2.1.03,8]nonanes," have been synthesized for potential bioactive molecule applications. These compounds serve as synthetic blocks for creating molecules with antitumor and glycosidase inhibitors activity, demonstrating the versatility of bicyclic structures in synthetic organic chemistry (D. A. Khlevin et al., 2012).
Photochemistry and Photorearrangement
The photochemical behavior of compounds structurally related to "(1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione" has been studied, revealing interesting photorearrangement processes. These reactions can lead to the formation of novel tricyclic structures, indicating the potential of such compounds in the development of new materials or chemical intermediates through photo-induced transformations (A. Mori et al., 1988).
Catalytic Applications
Research into compounds with similar bicyclic structures has explored their use as catalysts in synthetic reactions. For instance, "1,4-Diazabicyclo[2.2.2]octane" has been used as an efficient catalyst for condensation reactions, showcasing the potential of bicyclic compounds in facilitating or enhancing chemical transformations (D. Azarifar et al., 2013).
Conformational Analysis
The study of conformational stability and preferred conformations of bicyclic imide derivatives, similar in structure to "this compound," has been conducted using high-frequency NMR spectroscopy. These studies help understand the dynamic behavior of such molecules, which is crucial for their potential applications in materials science and molecular engineering (G. Van Binst et al., 1975).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione involves the cyclization of a precursor compound followed by oxidation and reduction reactions.", "Starting Materials": [ "2,4-pentanedione", "2-methyl-2-butene", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrogen peroxide", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and 2-methyl-2-butene in the presence of acetic acid to form (1R,2S)-1,8,8-trimethyl-2,4-dioxabicyclo[3.2.1]oct-2-ene", "Step 2: Oxidation of (1R,2S)-1,8,8-trimethyl-2,4-dioxabicyclo[3.2.1]oct-2-ene with hydrogen peroxide and sulfuric acid to form (1R,2S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]oct-2-ene-4-one", "Step 3: Reduction of (1R,2S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]oct-2-ene-4-one with sodium borohydride in the presence of acetic acid and sodium hydroxide to form (1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione", "Step 4: Purification of the product by washing with sodium bicarbonate and magnesium sulfate, followed by distillation to obtain the final product" ] } | |
| 595-31-3 | |
Formule moléculaire |
C10H14O3 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 |
Clé InChI |
VFZDNKRDYPTSTP-QUBYGPBYSA-N |
SMILES isomérique |
C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |
SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)OC2=O)C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(NE)-N-[[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B1657999.png)
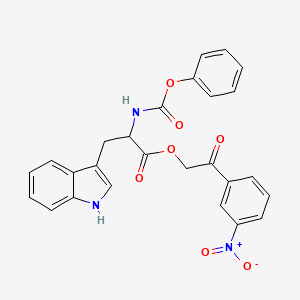
![(4Z)-5-methyl-2-phenyl-4-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]pyrazol-3-one](/img/structure/B1658002.png)
![Tert-butyl 2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1658004.png)
![N-[2-[(4-fluorophenyl)methyl-[(5-methylthiophen-2-yl)methyl]amino]-2-oxoethyl]-3-phenyl-N-propylpropanamide](/img/structure/B1658007.png)
![2-[4,4-bis(4-fluorophenyl)butyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine;(Z)-but-2-enedioic acid](/img/structure/B1658010.png)
![N-[2-[2-(3,4-dimethoxyphenyl)ethyl-[(5-methylfuran-2-yl)methyl]amino]-2-oxoethyl]-N-pentyl-2-phenylacetamide](/img/structure/B1658011.png)
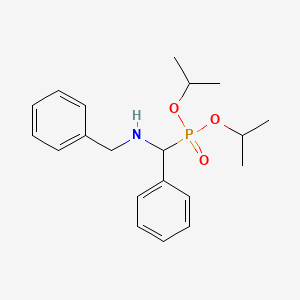
![(6E)-6-{[(2E)-2-{[4-(Dimethylamino)phenyl]methylidene}hydrazinyl]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B1658014.png)
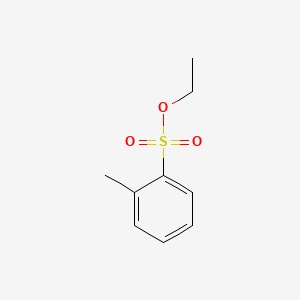
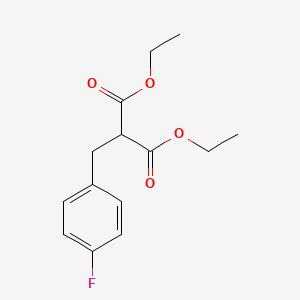
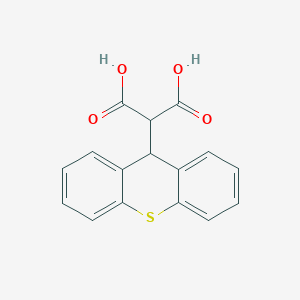
![3-(4-Methoxyphenyl)-1-methylbenzo[f]quinoline hydrochloride](/img/structure/B1658019.png)

